1-Methyl-4-piperidinol hydrochloride
Description
1-Methyl-4-piperidinol hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a methyl group at the 1-position, with a hydrochloride salt formation. Piperidine derivatives, including this compound, are widely studied for their roles in medicinal chemistry, such as opioid analgesics, antihistamines, and antimicrobial agents .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
1-methylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-4-2-6(8)3-5-7;/h6,8H,2-5H2,1H3;1H |
InChI Key |
IPVYMXZYXFFDGW-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)O.Cl |
Canonical SMILES |
CN1CCC(CC1)O.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Insights :
- Meperidine Hydrochloride (Pethidine) differs significantly due to its 4-phenyl ester group, which is critical for its opioid receptor binding and analgesic activity .
- 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride incorporates a chlorinated aromatic ring, likely improving lipophilicity and CNS penetration .
Observations :
- The absence of toxicity data for this compound highlights the need for further studies .
Functional Insights :
- Meperidine’s ester group is pivotal for its opioid activity, whereas 1-Methyl-4-piperidinol’s hydroxyl group may facilitate derivatization for antihistamines .
- Chlorinated derivatives (e.g., 1-(4-Chlorobenzyl)piperidin-4-amine) show enhanced stability and target specificity .
Preparation Methods
Reaction Mechanism and Procedure
The most industrially viable method involves a two-step synthesis from diethyl 1,3-acetone dicarboxylate (1). In the presence of p-toluenesulfonic acid (PTSA), formaldehyde, and methylamine, the intermediate 1-methyl-3-carbethoxy-4-piperidone forms via Mannich reaction (Figure 1). Subsequent reflux in 20% hydrochloric acid induces decarboxylation, yielding 1-methyl-4-piperidone hydrochloride.
Optimization Parameters :
- Molar Ratios : A 1:3:2 ratio of diethyl 1,3-acetone dicarboxylate, formaldehyde, and methylamine minimizes byproducts.
- Catalyst Loading : PTSA at 60% w/w relative to the dicarboxylate ensures complete conversion.
- Solvent System : Benzene facilitates azeotropic removal of water, though substitutions with toluene reduce toxicity.
Post-reaction purification involves acetone recrystallization, resolving the crude product’s broad melting range (80–120°C) to a sharp 93–95°C. This method achieves 91.7% yield and 99.4% purity , validated by HPLC and NMR.
Catalytic Hydrogenation of 4-Piperidinol
Reductive Methylation Pathway
4-Piperidinol undergoes reductive methylation with formaldehyde under hydrogen gas (1–3 atm) using 10% palladium on carbon (Pd/C). Acidification with hydrochloric acid to pH 2–3 protonates the tertiary amine, precipitating 1-methyl-4-piperidinol hydrochloride.
Critical Process Metrics :
| Parameter | Value |
|---|---|
| Temperature | 25–30°C (ambient) |
| Reaction Time | 48 hours |
| Catalyst Loading | 25% w/w Pd/C |
| Final Yield | 89% |
This method avoids high-temperature reflux, reducing energy costs. However, extended reaction times and hydrogen handling necessitate specialized equipment.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-Methyl-4-piperidinol hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution, esterification, or Mannich reactions. For example, similar compounds like meperidine hydrochloride (a piperidine derivative) are synthesized via esterification of piperidine precursors under anhydrous conditions . To optimize purity:
- Use recrystallization with solvents like ethanol or acetone to remove impurities .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Employ column chromatography for intermediates with polar functional groups .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm structural integrity by analyzing proton and carbon shifts, especially for methyl and piperidine groups (e.g., δ 1.2–2.8 ppm for piperidine protons) .
- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF (e.g., meperidine hydrochloride has a molecular ion peak at m/z 283.8) .
- Elemental Analysis : Ensure stoichiometric Cl⁻ content via combustion analysis .
Q. How should stability and storage conditions be managed for this compound?
- Methodological Answer :
- Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways .
- Monitor pH in solution-based applications, as acidic conditions may alter solubility .
Advanced Research Questions
Q. How can contradictory bioactivity data across in vitro models be resolved for this compound?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor-binding studies) and control for variables like serum concentration .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies in triplicate to identify non-linear effects .
- Metabolite Screening : Use LC-MS to rule out interference from degradation products .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify scaffold-specific trends .
Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attacks at the piperidine nitrogen or methyl group .
- Molecular Docking : Predict interactions with biological targets (e.g., opioid receptors) using AutoDock Vina .
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. phenyl groups) on solubility and binding affinity .
Q. How can NMR resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- NOESY Experiments : Identify spatial proximity between methyl groups and adjacent protons to confirm stereochemistry .
- ¹³C DEPT-135 : Distinguish between quaternary carbons (e.g., piperidine ring carbons) and CH/CH₃ groups .
- Variable Temperature NMR : Detect dynamic processes like ring inversion in piperidine derivatives .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, water, and ethanol using nephelometry .
- Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation effects .
- Ionic Strength Adjustments : Evaluate solubility in buffered vs. non-buffered systems (e.g., PBS vs. Milli-Q water) .
Experimental Design Considerations
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
